3-(3-Methoxyphenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the methoxyphenyl and methyl groups.
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
Thiadiazole: A related heterocyclic compound containing sulfur and nitrogen atoms.
Uniqueness
3-(3-METHOXYPHENYL)-6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, while the methyl group can influence its reactivity and stability .
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C12H13N3OS/c1-8-7-15-11(13-14-12(15)17-8)9-4-3-5-10(6-9)16-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
YVYDUGDAGWPUGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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